molecular formula C8H18N2O B1351962 4-Piperazin-1-ylbutan-1-ol CAS No. 5623-92-7

4-Piperazin-1-ylbutan-1-ol

Cat. No.: B1351962
CAS No.: 5623-92-7
M. Wt: 158.24 g/mol
InChI Key: RTZVLCNTVAXFMJ-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylbutan-1-ol is an organic compound with the molecular formula C8H18N2O It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-ylbutan-1-ol typically involves the reaction of piperazine with 4-chlorobutan-1-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be summarized as follows:

Piperazine+4-Chlorobutan-1-olThis compound+HCl\text{Piperazine} + \text{4-Chlorobutan-1-ol} \rightarrow \text{this compound} + \text{HCl} Piperazine+4-Chlorobutan-1-ol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-ylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The piperazine ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-piperazin-1-ylbutanal.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-Piperazin-1-ylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperazin-1-ylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)butan-1-ol hydrochloride
  • 4-(Piperazin-1-yl)butan-1-amine
  • N-(4-Hydroxybutyl)piperazine

Uniqueness

4-Piperazin-1-ylbutan-1-ol is unique due to its specific structure, which combines a piperazine ring with a butanol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses further distinguish it from similar compounds.

Properties

IUPAC Name

4-piperazin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVLCNTVAXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406447
Record name 4-piperazin-1-ylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-92-7
Record name 4-piperazin-1-ylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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